N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is part of the broader class of benzamide derivatives, which are known for their diverse chemical properties and potential pharmacological activities.
Scientific Research Applications
This compound has several scientific research applications: Chemistry: N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Biology: This compound could be explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, may provide insights into its mechanism of action. Medicine: Potential pharmacological applications of this compound include its use as a lead compound for drug development. Its structure can be modified to enhance its efficacy and selectivity for specific molecular targets. Industry: Industrial applications may involve its use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multi-step organic synthesis techniques. Starting from readily available precursors, this compound can be synthesized through a series of chemical reactions, including acylation, amidation, and thioether formation. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial production methods: Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and process intensification techniques. Purification steps, such as crystallization or chromatography, would be essential to obtain the desired product in high purity.
Chemical Reactions Analysis
N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide undergoes several types of chemical reactions: Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones. Common reagents for these reactions include peracids and hydrogen peroxide. Reduction: Reduction reactions may convert this compound into its corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reactivity of the functional groups. Halogenation, nitration, and alkylation reactions are examples of possible substitutions. Major products: The major products formed from these reactions would depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interactions with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity would shed light on its potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives, such as N-(4-acetamidophenyl)benzamide and N-(2-(methyl(phenyl)amino)ethyl)benzamide. Compared to these, N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide features unique structural elements, such as the dihydropyrimidinone ring and thioether linkage, which contribute to its distinct chemical properties and potential biological activities.
This compound’s uniqueness lies in its specific arrangement of functional groups, which may confer unique reactivity patterns and biological interactions compared to its analogs. Understanding these differences is essential for optimizing its applications in various fields.
Properties
IUPAC Name |
N-[4-acetamido-2-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14(28)23-19-18(24-20(30)15-9-5-3-6-10-15)21(31)26-22(25-19)32-13-17(29)27(2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,24,30)(H2,23,25,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVPGGHGTVVSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)N(C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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